Oxirane, [(pentabromophenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, [(pentabromophenoxy)methyl]- is a chemical compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of a pentabromophenoxy group attached to the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(pentabromophenoxy)methyl]- typically involves the reaction of pentabromophenol with an appropriate epoxide precursor. One common method is the reaction of pentabromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired oxirane compound. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Oxirane, [(pentabromophenoxy)methyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(pentabromophenoxy)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include β-substituted alcohols, diols, and other oxygenated or reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxirane, [(pentabromophenoxy)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of flame retardants, coatings, and adhesives due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of Oxirane, [(pentabromophenoxy)methyl]- involves the opening of the oxirane ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react with various molecular targets, including proteins, nucleic acids, and other biomolecules, resulting in a range of biological effects. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Oxirane, methyl-:
[(p-bromophenoxy)methyl]oxirane: Similar in structure but with a single bromine atom, making it less reactive compared to the pentabrominated derivative.
Uniqueness
Oxirane, [(pentabromophenoxy)methyl]- is unique due to the presence of the pentabromophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability, such as in the production of flame retardants and advanced materials.
Properties
CAS No. |
54335-30-7 |
---|---|
Molecular Formula |
C9H5Br5O2 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentabromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H5Br5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2 |
InChI Key |
FKDGCMBSOOIJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.